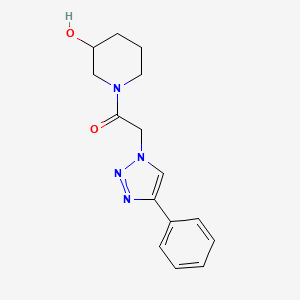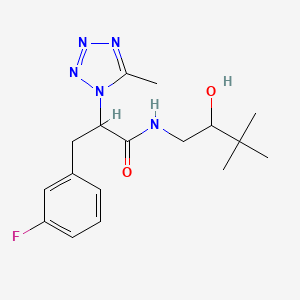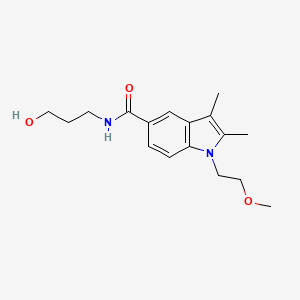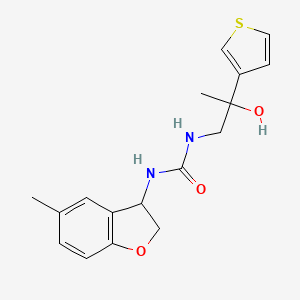
2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide is a novel compound that has been synthesized by researchers for scientific research purposes. This compound is of great interest to the scientific community due to its potential applications in the field of medicine, particularly in the area of drug discovery.
Mécanisme D'action
The mechanism of action of 2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide is not yet fully understood. However, preliminary studies have shown that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide has been shown to have several biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression. Additionally, this compound has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide in lab experiments include its high purity, low toxicity, and potential as a novel anti-cancer agent. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on 2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide. These include:
1. Further studies on the mechanism of action of this compound, to better understand how it inhibits the growth of cancer cells.
2. Development of new analogs of this compound, to improve its potency and selectivity for cancer cells.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders.
4. Exploration of the use of this compound in combination with other anti-cancer drugs, to enhance its efficacy and reduce the risk of drug resistance.
5. Development of new methods for synthesizing this compound, to improve its yield and reduce its cost.
Méthodes De Synthèse
The synthesis of 2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide involves several steps, including the reaction of cyclopropyl azide with 5-hydroxypentan-2-one, followed by the addition of acetic anhydride to form the final product. This synthesis method has been optimized and validated by researchers, and has been shown to produce high yields of pure compound.
Applications De Recherche Scientifique
2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide has potential applications in the field of drug discovery, particularly in the area of cancer research. Researchers have shown that this compound has cytotoxic effects on cancer cells, and may be a promising candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-9(3-2-6-17)13-12(18)8-16-7-11(14-15-16)10-4-5-10/h7,9-10,17H,2-6,8H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOIYPARRJBUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NC(=O)CN1C=C(N=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)

![N-[(1-hydroxycycloheptyl)methyl]-2-(4-phenyltriazol-1-yl)acetamide](/img/structure/B6641083.png)
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)


![2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide](/img/structure/B6641115.png)
![2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide](/img/structure/B6641125.png)





![4-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6641166.png)